

"chemical structure and IUPAC name of Ethyl 2-amino-4,5-dimethoxybenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-4,5-dimethoxybenzoate*

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An In-Depth Technical Guide to **Ethyl 2-amino-4,5-dimethoxybenzoate**

This guide provides a comprehensive overview of **Ethyl 2-amino-4,5-dimethoxybenzoate**, a substituted anthranilate derivative. Primarily utilized as a chemical intermediate and building block in organic synthesis, this document details its chemical structure, nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it outlines detailed experimental protocols for its logical synthetic pathway.

Chemical Identity and Structure

Ethyl 2-amino-4,5-dimethoxybenzoate is an aromatic amine and an ethyl ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group, two methoxy groups, and an ethyl ester group.

IUPAC Name: **ethyl 2-amino-4,5-dimethoxybenzoate**^[1]

Synonyms: Ethyl 4,5-dimethoxyanthranilate, 2-Amino-4,5-dimethoxybenzoic acid ethyl ester, 6-Amino-3,4-dimethoxybenzoic acid ethyl ester^[1]

Caption: 2D structure of **Ethyl 2-amino-4,5-dimethoxybenzoate**.

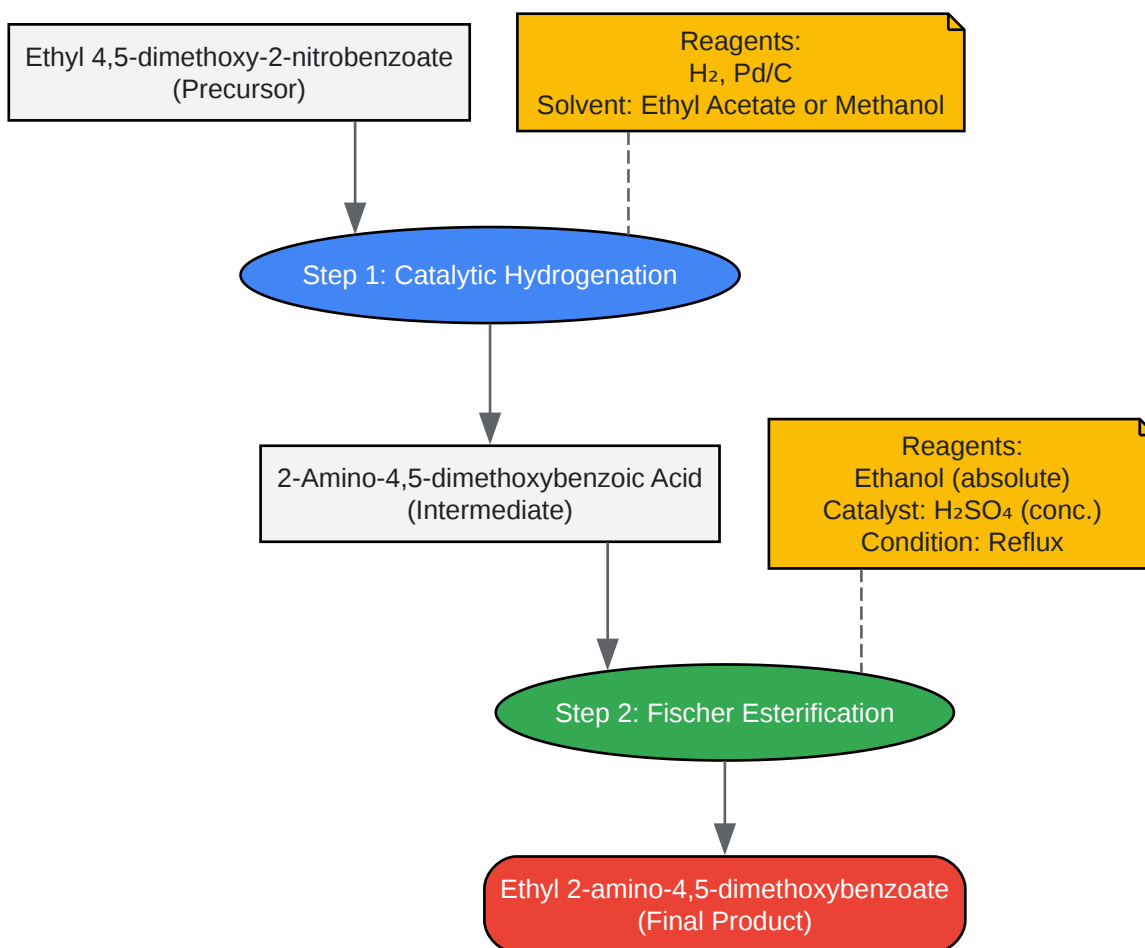
Physicochemical Properties

The key physicochemical properties of this compound are summarized below. The melting point for the ethyl ester is not readily available in the cited literature; however, the melting points of the corresponding carboxylic acid and methyl ester are provided for reference.

Property	Value	Source(s)
CAS Number	20323-74-4	[1][2][3]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[3][4]
Molecular Weight	225.24 g/mol	[3]
Appearance	White to light yellow/orange powder/crystal	(by analogy)
Melting Point	Data not available	
Reference MP (Acid)	169-173 °C (dec.)	
Reference MP (Methyl Ester)	91-93 °C / 128-131 °C	[5]

Synthesis and Experimental Protocols

Ethyl 2-amino-4,5-dimethoxybenzoate is typically synthesized via a two-step process starting from the corresponding nitro-substituted benzoate. The process involves the reduction of the nitro group to an amine, followed by Fischer esterification of the resulting carboxylic acid.



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Caption: Proposed synthetic workflow for **Ethyl 2-amino-4,5-dimethoxybenzoate**.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol is adapted from established procedures for the reduction of related nitrobenzoic acid derivatives.[6]

- **Reaction Setup:** In a suitable hydrogenation vessel, dissolve the precursor, methyl or ethyl 4,5-dimethoxy-2-nitrobenzoate, in a solvent such as methanol or ethyl acetate.[5]
- **Catalyst Addition:** Add a catalytic amount (e.g., 5-10% by weight) of palladium on activated carbon (Pd/C).[5][6]

- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 15-50 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).[5][6]
- Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5][6]
- Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Remove the palladium catalyst by filtration through a pad of Celite.
- Isolation: If the starting material was an ester, it must first be saponified (hydrolyzed) to the carboxylic acid using a base like KOH, followed by acidification to precipitate the product.[6] If starting from the nitro acid, simply concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzoic acid. The product can be purified by recrystallization.

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of the amino acid intermediate.

- Reaction Setup: Suspend 2-amino-4,5-dimethoxybenzoic acid in an excess of absolute ethanol, which acts as both solvent and reagent.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). Monitor the reaction by TLC to confirm the formation of the ester.
- Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate to obtain the crude **ethyl 2-amino-4,5-dimethoxybenzoate**.

Further purification can be achieved by column chromatography on silica gel.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the title compound. While a complete, published dataset for the ethyl ester is not available, characteristic spectral features can be reliably predicted based on data from close analogs like the corresponding methyl ester and related isomers.

Spectroscopic Data	Predicted/Observed Features	Source(s)
¹ H NMR	Signals expected for aromatic protons, two methoxy groups, an amino group, and an ethyl group (quartet and triplet).	[5] (by analogy)
¹³ C NMR	Signals expected for aromatic carbons, two methoxy carbons, ester carbonyl, and ethyl group carbons.	[7] (by analogy)
IR Spectroscopy	Characteristic peaks for N-H (amine), C-H (aromatic/aliphatic), C=O (ester), and C-O stretches.	
Mass Spectrometry	Molecular ion peak [M] ⁺ expected at m/z 225.	[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the reported ¹H NMR spectrum of the analogous methyl ester in DMSO-d₆ (δ 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, OCH₃), 3.64 (s, 3H, COOCH₃))[5], the following signals can be predicted for the ethyl ester in a similar solvent:

- Aromatic Protons: Two singlets in the range of δ 6.3-7.2 ppm.
- Amino Protons (NH₂): A broad singlet around δ 6.4 ppm.

- Methoxy Protons (2 x OCH₃): Two singlets around δ 3.7 ppm.
- Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
- C-H Stretching: Bands around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
- C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.
- C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region for the ester and ether C-O bonds.

Biological Activity and Applications

The primary application of **Ethyl 2-amino-4,5-dimethoxybenzoate** is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. It serves as a key building block for constructing heterocyclic systems and other substituted aromatic compounds.

While there is limited specific research on the biological activity of this exact compound, it is listed in databases as a potential endocrine-disrupting compound based on computational screening. Experimental validation of this property is not available in the cited literature. Its structural analogs, various substituted benzoates, are known to possess a wide range of biological activities, but these cannot be directly extrapolated to the title compound.

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- To cite this document: BenchChem. ["chemical structure and IUPAC name of Ethyl 2-amino-4,5-dimethoxybenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360123#chemical-structure-and-iupac-name-of-ethyl-2-amino-4-5-dimethoxybenzoate]

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